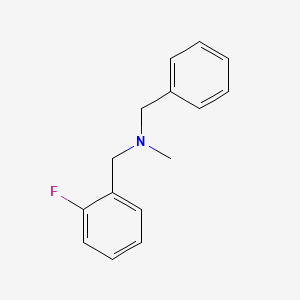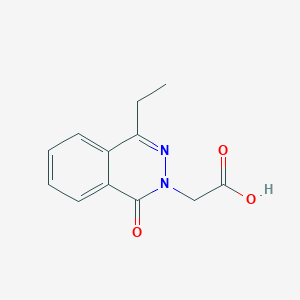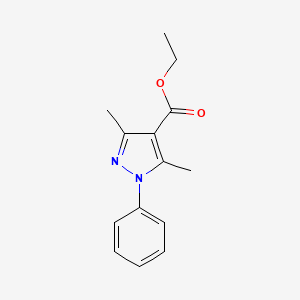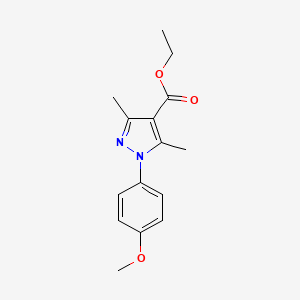
7-Methoxy-1,2,3,4-tetrahydroisochinolin
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C10H13NO . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, has been discussed in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a methoxy group attached at the 7th position . The InChI code for this compound is 1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs have been studied extensively . Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
7-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 163.22 . It is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
7-Methoxy-1,2,3,4-tetrahydroisochinolin ist eine Art von 1,2,3,4-Tetrahydroisochinolinen (THIQ), die eine wichtige Klasse von Isochinolin-Alkaloiden bilden . Diese Verbindungen haben in der wissenschaftlichen Gemeinschaft aufgrund ihrer vielfältigen biologischen Aktivitäten viel Aufmerksamkeit erregt .
Biologische Aktivitäten
THIQ-basierte natürliche und synthetische Verbindungen, einschließlich this compound, üben vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aus . Dies macht sie wertvoll für die Entwicklung neuer therapeutischer Wirkstoffe.
Struktur-Wirkungs-Beziehung (SAR)-Studien
Die Struktur-Wirkungs-Beziehung (SAR) von THIQ-Analoga, einschließlich this compound, ist ein bedeutendes Forschungsgebiet . Das Verständnis der SAR kann bei der Entwicklung neuer THIQ-Analoga mit potenter biologischer Aktivität helfen .
Synthetische Strategien
This compound kann in synthetischen Strategien zur Konstruktion des Kern-Gerüsts von THIQ verwendet werden . Dies ist entscheidend bei der Synthese verschiedener Alkaloide, die vielfältige biologische Aktivitäten zeigen.
Vorläufer für Alkaloide
1,2,3,4-Tetrahydroisochinolin ist ein wichtiges Strukturelement verschiedener Naturstoffe und therapeutischer Leitstrukturen. This compound kann als Vorläufer für verschiedene Alkaloide dienen.
Inhibitoren des PD-1/PD-L1-PPI
THIQ-basierte niedermolekulare Inhibitoren, einschließlich this compound, wurden im Designprinzip von Inhibitoren des PD-1/PD-L1-PPI verwendet .
Chemische Reagenzien
This compound kann als chemische Reagenzien, organische Zwischenprodukte und in der pharmazeutischen Forschung und Entwicklung verwendet werden .
Organische Zwischenprodukte
Neben der Verwendung als chemische Reagenzien kann this compound auch als organische Zwischenprodukte verwendet werden . Dies macht es wertvoll in verschiedenen chemischen Reaktionen und Synthesen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, are promising . Due to their diverse biological activities, these compounds have garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with lipopolysaccharide-induced acute lung injury models, exhibiting anti-inflammatory properties . The nature of these interactions often involves the modulation of enzyme activity, leading to reduced inflammation and oxidative stress.
Cellular Effects
The effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to attenuate nitric oxide and reactive oxygen species generation in activated microglial cells . This modulation can lead to reduced inflammation and protection against cellular damage.
Molecular Mechanism
At the molecular level, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline can change over time in laboratory settings. Studies have shown that this compound is relatively stable, but its activity may decrease over prolonged periods. Long-term exposure to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline has been observed to result in sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline vary with different dosages. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects. At higher doses, there may be potential toxic or adverse effects. For instance, high doses of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline have been associated with increased oxidative stress and cellular damage .
Metabolic Pathways
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound’s metabolism may involve the cytochrome P450 enzyme system, which can influence its bioavailability and activity .
Transport and Distribution
The transport and distribution of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it may be transported across cell membranes by specific transporters, influencing its distribution within different tissues .
Subcellular Localization
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. This localization can influence its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLFSXCUJYFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329096 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43207-78-9 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1,2,3,4-tetrahydroisoquinoline derivatives interact with enzymes?
A: Research indicates that certain 1,2,3,4-tetrahydroisoquinoline derivatives, specifically salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and 1-carboxysalsoline (1-carboxy-1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), can competitively inhibit the enzyme catechol-O-methyltransferase (COMT). [] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine to catecholamines, like dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. By inhibiting COMT, these compounds could potentially increase the levels of catecholamines in the body. This interaction suggests potential applications in researching conditions influenced by catecholamine levels.
Q2: How does the structure of κ-opioid receptor antagonists, some of which are based on the 1,2,3,4-tetrahydroisoquinoline scaffold, influence their duration of action?
A: Research suggests a strong correlation between the duration of action of certain κ-opioid receptor antagonists and their ability to activate c-Jun N-terminal kinase (JNK) 1. [] Studies on a series of 1,2,3,4-tetrahydroisoquinoline-based antagonists revealed that compounds with longer durations of action, like RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide], were associated with increased JNK1 activation. Conversely, antagonists with shorter durations of action, like RTI-5989-212 [(3R)-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide], did not significantly activate JNK1. This structure-activity relationship highlights the potential role of JNK1 activation in the prolonged effects of specific κ-opioid receptor antagonists.
Q3: How does the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline affect its optical properties?
A: Studies using optical rotatory dispersion (ORD) spectroscopy demonstrated that the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline significantly impacts its optical activity in the visible spectral range. [] While the Cotton effects below 300 nm, associated with electronic transitions within the aromatic ring system, remained largely unaffected by protonation, the sign of rotation in the visible region reversed upon protonation in a methanolic HCl solution. This finding suggests a change in the molecule's overall conformation or electronic structure upon interaction with a proton, highlighting the sensitivity of ORD spectroscopy to subtle structural and electronic perturbations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)




![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
